molecular formula C9H7BrFN B8649336 3-(3-Bromo-4-fluorophenyl)propanenitrile

3-(3-Bromo-4-fluorophenyl)propanenitrile

Cat. No.: B8649336
M. Wt: 228.06 g/mol
InChI Key: NXNBRQTWVZLEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-fluorophenyl)propanenitrile is a halogenated aromatic compound with the molecular formula C₉H₇BrFN and a molecular weight of 228.06 g/mol. Its structure consists of a propanenitrile chain (–CH₂CH₂CN) attached to a benzene ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. This combination of substituents confers unique electronic and steric properties:

  • Bromine: A bulky, moderately electronegative substituent that enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its capacity as a leaving group.
  • Fluorine: A small, highly electronegative atom that increases ring electron deficiency, influencing regioselectivity in electrophilic substitutions.
  • Nitrile group: A polar functional group that enhances solubility in polar solvents and serves as a precursor for amines or carboxylic acids.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H7BrFN/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6H,1-2H2

InChI Key

NXNBRQTWVZLEKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Pharmaceutical Relevance : Halogenated nitriles are pivotal in kinase inhibitor synthesis. The bromo-fluoro combination in the target compound may optimize binding affinity in drug candidates.
  • Material Science : Nitrile-containing aromatics are explored in liquid crystals, where fluorine’s low polarizability improves optical properties.

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